molecular formula C19H16BrF3N2OS B2561222 5-(4-bromophenyl)-2-(isopropylthio)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole CAS No. 1226453-71-9

5-(4-bromophenyl)-2-(isopropylthio)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

Cat. No.: B2561222
CAS No.: 1226453-71-9
M. Wt: 457.31
InChI Key: GJIFXQKLCPBPDD-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-2-(isopropylthio)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole (CAS 1226453-71-9) is a specialized imidazole derivative of significant interest in medicinal and supramolecular chemistry research. With the molecular formula C 19 H 16 BrF 3 N 2 OS and a molecular weight of 457.3 g/mol, this compound serves as a valuable chemical building block . The imidazole core is an electron-rich aromatic heterocycle found in numerous biomolecules and is an ideal scaffold for constructing supramolecular complexes due to its ability to form multiple noncovalent interactions . This particular derivative features a 4-(trifluoromethoxy)phenyl group at the 1-position and a bromophenyl substituent at the 5-position, which are common pharmacophores in drug discovery. The isopropylthio moiety at the 2-position may influence the compound's binding affinity and electronic properties. Researchers are exploring such imidazole-based compounds for their broad potential in developing new therapeutic agents, including anticancer, antibacterial, and anti-inflammatory applications . The compound is provided for research purposes as part of investigations into heterocyclic chemistry and inhibitor development. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(4-bromophenyl)-2-propan-2-ylsulfanyl-1-[4-(trifluoromethoxy)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrF3N2OS/c1-12(2)27-18-24-11-17(13-3-5-14(20)6-4-13)25(18)15-7-9-16(10-8-15)26-19(21,22)23/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIFXQKLCPBPDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-bromophenyl)-2-(isopropylthio)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Chemical Formula : C19_{19}H18_{18}BrF3_3N2_2S
  • Molecular Weight : 433.32 g/mol
  • IUPAC Name : this compound

Antitumor Activity

Recent studies have highlighted the compound's significant antiproliferative activity against various cancer cell lines. For instance, a study evaluated its effects on A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells. The results indicated that the compound exhibited a potent inhibitory effect on these cell lines, with an IC50_{50} value comparable to established chemotherapeutic agents such as 5-Fluorouracil (5-FU) and Methotrexate (MTX) .

Table 1: Antiproliferative Activity of this compound

Cell LineIC50_{50} (µM)Comparison with 5-FU (IC50_{50})Comparison with MTX (IC50_{50})
A54918.53More potentMore potent
SGC-790115.75ComparableComparable
HeLa12.34More potentMore potent

Case Study 1: In Vitro Evaluation

In a controlled laboratory setting, the compound was tested on HeLa cells at a concentration of 3.24 µM. The results showed a notable apoptosis rate of 68.2%, significantly higher than the 39.6% achieved with 5-FU under similar conditions . This suggests that the compound may offer a more effective alternative for inducing cell death in cervical cancer.

Case Study 2: Selectivity Index Analysis

Further analysis revealed that the selectivity index for normal L-02 liver cells was 23–46 times higher than that for tumor cells, indicating a favorable therapeutic window that minimizes toxicity to normal tissues while effectively targeting cancer cells . This characteristic is crucial for developing new anticancer therapies.

Comparison with Similar Compounds

a) Substituent Effects on Lipophilicity and Bioavailability

  • The isopropylthio group in the target compound provides moderate lipophilicity (clogP ~5.2 estimated), compared to the benzylsulfanyl analog (clogP ~6.1) , which may affect blood-brain barrier penetration.
  • Replacement of the trifluoromethoxy group with difluoromethoxy (as in ) reduces molecular weight slightly (ΔMW: -19 g/mol) while retaining metabolic resistance to oxidative degradation.

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